3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Description
The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a pyridopyrimidine derivative featuring a benzodioxolylmethyl group at position 3 and a 2-chlorophenylmethyl substituent at position 1. Pyridopyrimidines are heterocyclic systems of pharmacological interest due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and microbial enzymes.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-5-2-1-4-15(16)12-25-17-6-3-9-24-20(17)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQZZMWKLNPMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021724128, also known as SR-01000911210-1, F2233-0362, SR-01000911210, or 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane.
Mode of Action
AKOS021724128 interacts with VDACs, reducing their conductance. In HEK-293 cells, AKOS021724128 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis. The IC50 values for these effects range from 3.3 to 3.6 μM.
Biochemical Pathways
The inhibition of VDACs by AKOS021724128 affects the mitochondrial permeability transition pore (mPTP), a complex in the mitochondrial inner membrane that plays a crucial role in cell death. By inhibiting VDAC oligomerization, AKOS021724128 prevents the release of cytochrome C from mitochondria, thereby inhibiting the initiation of apoptosis.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion. These properties greatly influence the onset, duration, and intensity of a drug’s effect
Result of Action
The primary result of AKOS021724128’s action is the inhibition of apoptosis in cells. By preventing the release of cytochrome C from mitochondria, AKOS021724128 inhibits the initiation of the intrinsic pathway of apoptosis. This can have significant implications for the treatment of diseases where apoptosis plays a key role, such as in certain types of cancer.
Biological Activity
The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention due to its potential pharmacological applications. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₅H₁₃ClN₂O₃
- Molecular Weight : 324.73 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Adenosine Receptors : The compound has shown affinity for A1 and A2A adenosine receptors. It acts as a multi-target ligand with IC₅₀ values ranging from 34 to 294 nM against these receptors .
- Phosphodiesterase Inhibition : It has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. The inhibition of PDE10A is significant for modulating cyclic AMP levels in cells .
Biological Activity and Efficacy
The biological activity of the compound can be summarized based on various studies:
Pharmacological Evaluation
In vitro studies have demonstrated that the compound exhibits:
- Selectivity : The compound shows a minimum twofold selectivity over other tested off-targets when interacting with adenosine receptors .
- Efficacy : Compounds related to this structure have been evaluated for their ability to reduce cell proliferation in cancer models and to modulate inflammatory responses .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Research : A study indicated that derivatives of this compound could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Neuroprotection : Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. The results suggested that it could mitigate oxidative stress and improve neuronal survival .
Table 1: Biological Activity Summary
| Activity Type | Target | IC₅₀ Value (nM) | Selectivity |
|---|---|---|---|
| Adenosine Receptor | A1R | 34 | High |
| Adenosine Receptor | A2AR | 294 | Moderate |
| Phosphodiesterase | PDE10A | <10 μM | High |
Table 2: Case Study Outcomes
| Study Focus | Model | Outcome |
|---|---|---|
| Cancer Inhibition | Xenograft | Reduced tumor growth |
| Neuroprotection | Neurodegeneration model | Improved neuronal survival |
Comparison with Similar Compounds
Structural Analogues in Pyridopyrimidine and Thienopyrimidine Families
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: The 2-chlorophenylmethyl group in the target compound may enhance lipophilicity compared to fluorophenyl or methoxy-substituted analogs (e.g., compounds in ). Chlorinated aromatic groups are often associated with improved membrane permeability and target binding.
Chromenopyrimidines () demonstrate favorable drug-like properties computationally, implying that fused-ring systems in the target compound might similarly align with Lipinski’s rules for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
